4-Benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a novel organic compound belonging to the class of pyrimidine derivatives. It is a potential candidate for a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor. [] This compound plays a crucial role in scientific research, particularly in the development of treatments for angiotensin II-mediated diseases. []
While a detailed molecular structure analysis for this specific compound is not available in the provided papers, its structure can be inferred from its chemical name and the structures of similar compounds found in the literature. It likely features a central benzamide core connected to a 4-methylpyrimidin-2-yl sulfamoyl moiety through a phenyl ring. The presence of these specific moieties suggests the potential for hydrogen bonding and pi-pi stacking interactions. These interactions might be critical for its biological activity, particularly its potential role as a PDGFR tyrosine kinase inhibitor. []
Research suggests that 4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, in combination with other medications, could be beneficial for treating hypertension and related ailments. [] The compound shows potential as a PDGFR tyrosine kinase inhibitor. [] Further research is needed to confirm its efficacy and safety for therapeutic use.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: